1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide
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Overview
Description
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide is a complex organic compound with a unique structure that includes both furan and imidazole rings
Preparation Methods
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the hydroxymethyl group. The imidazole ring is then synthesized and attached to the furan ring. The final step involves the formation of the carboxylic acid amide group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of carboxylic acids and amines
Scientific Research Applications
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide can be compared with similar compounds such as:
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyridin-2-one: This compound has a pyridine ring instead of an imidazole ring, which affects its chemical properties and biological activities.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: This compound has a pyran ring and is known for its antimicrobial properties.
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione: This compound has a pyrimidine ring and is studied for its potential anticancer activities.
Properties
CAS No. |
95936-35-9 |
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Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O4/c1-5-9(10(11)16)12-4-13(5)8-2-6(15)7(3-14)17-8/h4,6-8,14-15H,2-3H2,1H3,(H2,11,16) |
InChI Key |
WUJZKGAMNLOWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C2CC(C(O2)CO)O)C(=O)N |
Origin of Product |
United States |
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